Ractopamine-10'-O-beta-glucuronide (Mixture of Diastereomers)
Description
Ractopamine-10’-O-beta-glucuronide (Mixture of Diastereomers) is a metabolite of ractopamine, a beta-adrenergic agonist used primarily in the livestock industry to promote lean muscle growth and reduce fat deposition in animals . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Properties
Molecular Formula |
C24H31NO9 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H31NO9/c1-13(2-3-14-4-8-16(26)9-5-14)25-12-18(27)15-6-10-17(11-7-15)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h4-11,13,18-22,24-30H,2-3,12H2,1H3,(H,31,32)/t13?,18?,19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
OGONAMDDSCABIY-AZJJIUSTSA-N |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ractopamine-10’-O-beta-glucuronide involves the glucuronidation of ractopamine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ractopamine . The reaction conditions often include a buffered aqueous solution and a controlled temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of Ractopamine-10’-O-beta-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and substrate conversion. The product is then purified using techniques such as chromatography to isolate the desired diastereomeric mixture .
Chemical Reactions Analysis
Types of Reactions
Ractopamine-10’-O-beta-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety . Conjugation reactions involve the addition of various functional groups to the compound, enhancing its solubility and excretion.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Conjugation: UDP-glucuronic acid, UDP-glucuronosyltransferase enzymes, buffered aqueous solutions.
Major Products
The major products formed from these reactions include ractopamine and its various glucuronide conjugates .
Scientific Research Applications
Ractopamine-10’-O-beta-glucuronide has several applications in scientific research:
Biology: Studied for its role in metabolic pathways and its effects on animal physiology.
Medicine: Investigated for its potential therapeutic effects and safety profile in various animal models.
Industry: Utilized in the livestock industry to enhance meat production by promoting lean muscle growth.
Mechanism of Action
Ractopamine-10’-O-beta-glucuronide exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors on the surface of muscle cells, initiating a cascade of events that lead to increased protein synthesis and muscle fiber growth . This process involves the activation of adenylate cyclase, increased cyclic AMP levels, and the activation of protein kinase A, which ultimately enhances muscle growth and reduces fat deposition .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another beta-adrenergic agonist used in livestock to promote muscle growth.
Salbutamol: A beta-adrenergic agonist primarily used as a bronchodilator but also studied for its effects on muscle growth.
Zilpaterol: A beta-adrenergic agonist used in cattle to increase muscle mass and improve feed efficiency.
Uniqueness
Ractopamine-10’-O-beta-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This compound’s diastereomeric mixture also provides a distinct set of stereoisomers, each with potentially different biological activities and pharmacokinetics .
Biological Activity
Ractopamine-10'-O-beta-glucuronide, a metabolite of the β-adrenergic agonist ractopamine, has garnered attention for its biological activity and implications in livestock production. This compound is known for its role in promoting growth and enhancing muscle mass in animals, particularly in the context of feed additives. Understanding its biological activity involves examining its metabolic pathways, pharmacokinetics, and effects on various species.
Ractopamine-10'-O-beta-glucuronide is characterized by its glucuronidation, which significantly impacts its stability and biological activity. The compound interacts with β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This cascade activates protein kinase A, resulting in enhanced muscle growth and reduced fat deposition .
Comparison with Other β-Adrenergic Agonists
| Compound | Primary Use | Unique Features |
|---|---|---|
| Ractopamine | Growth promoter in livestock | Glucuronidated metabolite influences pharmacokinetics |
| Clenbuterol | Bronchodilator | Primarily used in human medicine |
| Salbutamol | Asthma treatment | Shorter duration of action |
| Terbutaline | Asthma treatment | Commonly used in both human and veterinary medicine |
Metabolism and Excretion
Ractopamine is metabolized into several glucuronide metabolites, including Ractopamine-10'-O-beta-glucuronide. Studies indicate that approximately 95% of ingested ractopamine is excreted within three days, with significant biliary excretion observed . The primary metabolites identified include diastereomeric pairs conjugated to hydroxylic functions on the aromatic rings.
Case Studies
- Cattle Studies :
- Swine Studies :
- Rainbow Trout :
Pharmacokinetics
The pharmacokinetic profile of Ractopamine-10'-O-beta-glucuronide indicates rapid absorption and distribution across tissues. Studies using radiolabeled compounds have demonstrated that significant amounts are excreted as glucuronides, with a notable presence in urine and feces .
Safety and Regulatory Considerations
The safety evaluation of ractopamine has concluded that it is not mutagenic or carcinogenic at the levels used in livestock production. Regulatory bodies like the FDA have approved its use, while it remains banned in the European Union due to concerns over residues .
Summary of Safety Findings
| Study Type | |
|---|---|
| Genotoxicity Studies | Not mutagenic; no carcinogenic risk identified |
| Long-term Animal Studies | No significant adverse effects at recommended dosages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
